molecular formula C17H13N7O2 B2390619 2-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-tetrazole-5-carboxamide CAS No. 1396849-86-7

2-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2390619
CAS No.: 1396849-86-7
M. Wt: 347.338
InChI Key: FUKVOCMNMMPPTM-UHFFFAOYSA-N
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Description

2-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-tetrazole-5-carboxamide is a complex organic compound that features a tetrazole ring, an oxadiazole ring, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-tetrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the tetrazole ring, and finally, the attachment of the phenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-tetrazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The phenyl groups and other substituents can be replaced by different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-tetrazole-5-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

    Medicine: The compound has potential therapeutic applications, such as acting as an inhibitor or modulator of specific biological targets.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to bind to these targets with high affinity, influencing various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
  • 2-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)butanamide

Uniqueness

Compared to similar compounds, 2-phenyl-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-2H-tetrazole-5-carboxamide stands out due to its unique combination of functional groups and rings. This structural diversity provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]tetrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N7O2/c25-17(16-20-23-24(21-16)13-9-5-2-6-10-13)18-11-14-19-15(22-26-14)12-7-3-1-4-8-12/h1-10H,11H2,(H,18,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKVOCMNMMPPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=NN(N=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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